molecular formula C13H22N4O2 B2412584 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 568555-61-3

6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2412584
CAS No.: 568555-61-3
M. Wt: 266.345
InChI Key: QSWLLYQXNWLJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.345. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-1-butyl-5-(cyclopentylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-2-3-8-17-11(14)10(12(18)16-13(17)19)15-9-6-4-5-7-9/h9,15H,2-8,14H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWLLYQXNWLJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)NC2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from simpler precursors. The general approach includes:

  • Formation of the pyrimidine core : This is achieved through the condensation of appropriate amino and carbonyl compounds.
  • Substitution reactions : The cyclopentylamine group is introduced through nucleophilic substitution.

Anticancer Properties

Recent studies indicate that derivatives of tetrahydropyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro assays : Compounds similar to 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown promising results against various cancer cell lines. Specifically, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of key enzymes : Some studies suggest that tetrahydropyrimidines can inhibit enzymes involved in nucleotide synthesis and DNA replication.
  • Induction of apoptosis : Evidence shows that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Study 1: Inhibition of Tumor Growth

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that specific substitutions greatly enhance their anticancer activity. The compound 6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione was evaluated alongside other derivatives in a xenograft model. Results indicated a significant reduction in tumor size compared to controls.

CompoundTumor Size Reduction (%)IC50 (µM)
Control0N/A
Compound A4515
Compound B6010
6-amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione 55 12

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that tetrahydropyrimidines could significantly reduce the production of pro-inflammatory cytokines in vitro.

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